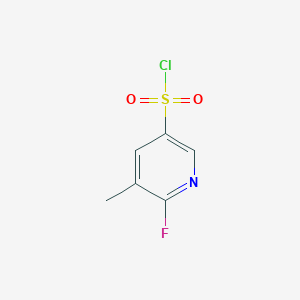

![molecular formula C22H30N2O3 B2996569 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol CAS No. 866142-75-8](/img/structure/B2996569.png)

1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which would include this compound, have been published between 2015 and 2020 . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of this compound is C22H30N2O3. Its InChI code is 1S/C22H30N2O3/c1-17-5-4-6-18(2)22(17)24-13-11-23(12-14-24)15-19(25)16-27-21-9-7-20(26-3)8-10-21/h4-10,19,25H,11-16H2,1-3H3 .Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Scientific Research Applications

Synthesis and Chemical Characterization

1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol has been explored in various scientific studies focusing on its synthesis and chemical properties. One study demonstrated the first catalytic enantioselective synthesis of a cocaine abuse therapeutic agent, highlighting the potential medical applications of related compounds through complex chemical synthesis processes (Forrat, Ramón, & Yus, 2007). Another research explored its NMR spectroscopic properties, providing complete NMR assignments using various techniques, which is crucial for understanding its chemical structure and interactions (Qin et al., 2005).

Pharmacological Potential

The compound's derivatives have been investigated for their pharmacological properties, including their affinity for alpha-adrenoceptors and alpha 1-adrenoceptor antagonistic properties. These studies are fundamental in drug development for treating various medical conditions, including cardiovascular diseases (Marona et al., 2011). Additionally, its potential in treating atrial fibrillation has been discussed, with ranolazine, a compound with a similar structure, showing promising results in pre-clinical and clinical studies (Hancox & Doggrell, 2010).

Chemical Modifications and New Compounds

Research has also focused on creating new compounds with similar structures, aiming to discover novel therapeutic agents. For instance, the synthesis and characterization of Ni(II) and Cu(II) complexes derived from novel phenolic Mannich bases related to this compound have been reported, indicating the versatility of its structure in forming complex compounds with potential industrial and pharmaceutical applications (Büyükkıdan & Özer, 2013).

Novel Therapeutic Discoveries

In the field of oncology, analogues of this compound have been investigated for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the broad therapeutic potential of these chemical structures (Romero et al., 1994). Additionally, its role in the synthesis of potential antifungal compounds has been studied, demonstrating its importance in developing new antifungal agents with significant pharmacological properties (Volkova, Levshin, & Perlovich, 2020).

Mechanism of Action

As a selective alpha-1A adrenergic receptor antagonist, this compound works by blocking the action of adrenaline on smooth muscle in the prostate and the bladder neck, thus relaxing the muscles. This helps to relieve symptoms of BPH such as difficulty in beginning the flow of urine, weak stream, and the need to urinate frequently or urgently.

Safety and Hazards

properties

IUPAC Name |

1-[4-(2,6-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3/c1-17-5-4-6-18(2)22(17)24-13-11-23(12-14-24)15-19(25)16-27-21-9-7-20(26-3)8-10-21/h4-10,19,25H,11-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLHTCYFPUSOPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(COC3=CC=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-cyano-1H-pyrazole-5-carboxylate](/img/structure/B2996486.png)

![N-benzyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2996491.png)

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide](/img/structure/B2996495.png)

![methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2996496.png)

![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2996498.png)

![7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimid ine-6-carbonitrile](/img/structure/B2996501.png)

![N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2996503.png)

![N-(3,4-dimethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2996505.png)

![2-[(2-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2996506.png)

![(2E)-3-[4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B2996507.png)

![6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2996508.png)

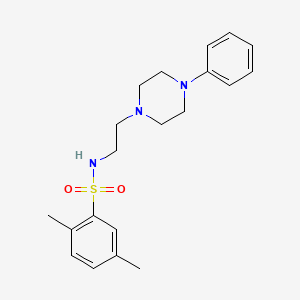

![5-Chloro-6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2996509.png)